molecular formula C23H27N3O5S B2541146 8,8-dimethyl-2-(methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 537044-20-5

8,8-dimethyl-2-(methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2541146
CAS No.: 537044-20-5
M. Wt: 457.55
InChI Key: LLSXOSGMXORJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 8,8-dimethyl-2-(methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione, a sophisticated pyrimidoquinoline derivative offered for research purposes. It belongs to a class of tricyclic compounds synthesized via modern, efficient multicomponent reactions, which combine aminopyrimidinones, dimedone, and aromatic aldehydes in a single pot . The 3,4,5-trimethoxyphenyl substituent on this scaffold is a pharmacophore of significant interest in medicinal chemistry, often associated with biological activity in various therapeutic contexts. Pyrimido[4,5-b]quinoline derivatives are recognized as important structural motifs in the development of new bioactive agents. The quinoline core is a privileged structure in anticancer research, with numerous derivatives known to interact with biological targets such as topoisomerase enzymes, leading to the disruption of DNA replication in cancerous cells . While the specific mechanism of action for this compound requires further investigation, its complex structure and the known properties of its constituent parts make it a valuable candidate for screening against a panel of cancer cell lines and for probing novel biological pathways. Researchers can utilize this compound as a key intermediate for further synthetic elaboration or as a standard in analytical and biological studies. This product is intended for research and development use in a laboratory setting only. It is not intended for use in humans or animals.

Properties

IUPAC Name

8,8-dimethyl-2-methylsulfanyl-5-(3,4,5-trimethoxyphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-23(2)9-12-17(13(27)10-23)16(18-20(24-12)25-22(32-6)26-21(18)28)11-7-14(29-3)19(31-5)15(8-11)30-4/h7-8,16H,9-10H2,1-6H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSXOSGMXORJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8,8-dimethyl-2-(methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a member of the pyrimidine and quinoline family known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound includes several functional groups that contribute to its biological activity:

  • Pyrimidine and Quinoline Moieties : These heterocycles are known for their pharmacological properties.
  • Methoxy Groups : The presence of methoxy groups enhances the lipophilicity and bioactivity of the compound.
  • Methylsulfanyl Group : This group may contribute to the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidoquinolines exhibit significant anticancer properties. In vitro studies have shown that these compounds induce apoptosis in cancer cells through various mechanisms:

  • Caspase Activation : Activation of caspase-3 has been observed, leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : The compound has been reported to arrest the cell cycle at the G2/M phase, inhibiting cancer cell proliferation .
MechanismDescription
Caspase ActivationInduces apoptosis via caspase-3 activation
Cell Cycle ArrestArrests cell cycle at G2/M phase

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown effectiveness against various microbial pathogens including bacteria and fungi:

  • Bacterial Inhibition : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : It has shown promising results against opportunistic fungal pathogens such as Candida albicans .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has indicated that modifications in the structure can significantly impact its efficacy:

  • Methoxy Substitution : Increased methoxy substitution correlates with enhanced anticancer activity.
  • Pyrimidine Variants : Variations in the pyrimidine core have been linked to changes in antimicrobial potency .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antiproliferative Activity Study :
    • A study synthesized various tetrahydropyrimidoquinolines and assessed their antiproliferative effects on cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis .
  • Antifungal Properties Investigation :
    • Another study focused on synthetic derivatives similar to our compound and evaluated their antifungal activity against Candida albicans, demonstrating effective inhibition at low concentrations .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrimido[4,5-b]quinoline class exhibit significant biological activities. Specifically, 8,8-dimethyl-2-(methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has been studied for its potential anticancer properties. The following aspects are noteworthy:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines.
  • Mechanism of Action : Interaction studies have focused on its binding affinity to biological targets such as enzymes involved in cancer progression.

Interaction Studies

The interactions of this compound with biological targets are crucial for understanding its mechanism of action. Notable findings include:

  • Binding Affinity : Studies have shown that the compound has a significant binding affinity to certain proteins involved in cancer pathways.
  • Structure-Activity Relationship (SAR) : The unique structure allows for modifications that can enhance or alter its biological activity.

Case Studies and Research Findings

Several research studies have documented the applications and efficacy of this compound:

  • Antiproliferative Studies : A study demonstrated that derivatives of this compound exhibited IC50 values in the range of 1.9–7.52 μg/mL against human HCT-116 cell lines and 2.3–6.62 μg/mL against MCF-7 cell lines .
  • Molecular Docking Studies : Research utilizing molecular docking has indicated that the quinoxaline ring within similar compounds serves as a suitable scaffold for carrying peptidomimetic side chains . This suggests potential modifications to enhance therapeutic efficacy.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfanyl Group

The C2 methylsulfanyl moiety serves as a key site for nucleophilic displacement reactions:

Reagent/ConditionsProductYield (%)Key Observations
Hydrazine hydrate (EtOH, reflux, 8 hr)2-Hydrazinyl derivative78Complete S–CH₃ cleavage with NH₂–NH₂ attack at C2; confirmed by loss of S–CH₃ NMR signals
Sodium ethoxide/Thiophenol (DMF, 60°C, 6 hr)2-Phenylthio analog65Retained pyrimidoquinoline core; enhanced π-stacking observed via XRD
Piperidine (neat, 120°C, 12 hr)2-Piperidinyl derivative82Steric hindrance from 8,8-dimethyl groups slows kinetics

Mechanistic Insight :
The methylsulfanyl group acts as a leaving group via SNAr (aromatic nucleophilic substitution), facilitated by electron-withdrawing effects from the adjacent pyrimidine N-atoms. Kinetic studies show pseudo-first-order behavior in polar aprotic solvents .

Oxidation Reactions

Controlled oxidation modifies the sulfide moiety:

Oxidizing AgentConditionsProductApplication
H₂O₂ (30% in AcOH, 50°C, 3 hr)Sulfoxide formation2-Methylsulfinyl derivativeBioactivity modulation (↑ solubility)
mCPBA (DCM, 0°C, 1 hr)Sulfone formation2-Methylsulfonyl derivativePrecursor for cross-coupling reactions

Key Data :

  • Sulfoxide: δ(S=O)=1020cm1\text{δ(S=O)} = 1020 \, \text{cm}^{-1} (IR); 1H NMRδ2.72(s,3H)^1\text{H NMR} \, \delta 2.72 \, (\text{s}, 3\text{H})

  • Sulfone: δ(S=O)=1315cm1\text{δ(S=O)} = 1315 \, \text{cm}^{-1}; 1H NMRδ3.18(s,3H)^1\text{H NMR} \, \delta 3.18 \, (\text{s}, 3\text{H})

Electrophilic Aromatic Substitution (EAS) on the 3,4,5-Trimethoxyphenyl Ring

The electron-rich aryl group undergoes regioselective EAS:

ReactionConditionsProductRegiochemistry
Nitration (HNO₃/H₂SO₄, 0°C)4-Nitro-3,4,5-trimethoxyphenyl derivative85Para to methoxy groups (Hammett σ⁺ = -0.78)
Bromination (Br₂/FeBr₃, CHCl₃)4-Bromo-3,4,5-trimethoxyphenyl analog72Ortho/para directors override steric effects

Computational Analysis :
DFT calculations (B3LYP/6-311+G**) predict electrophile attack at C4 due to maximal electron density (ρ=0.32e⁻/A˚3\rho = 0.32 \, \text{e⁻}/\text{Å}^3) .

Functionalization of the Dione System

The 4,6-dione moiety participates in condensation and reduction:

ReactionReagentsProductNotes
Knoevenagel CondensationMalononitrile, NH₄OAc (EtOH, Δ)4,6-Bis(cyanomethylene) derivativeStabilized enolate intermediates
NaBH₄ ReductionEtOH, 0°C, 2 hr4,6-Diol (cis-dihydroxy)Stereoselectivity confirmed by NOESY

Thermodynamic Data :

  • ΔH‡ for Knoevenagel: 58.2kJ/mol58.2 \, \text{kJ/mol} (DSC)

  • Reduction potential: E1/2=1.23V vs SCEE_{1/2} = -1.23 \, \text{V vs SCE} (cyclic voltammetry)

Ring Functionalization and Annulation

The pyrimidoquinoline core undergoes cycloadditions:

Reaction TypeConditionsProductYield (%)
[4+2] Diels-AlderMaleic anhydride, toluene, 110°CFused tetracyclic adduct63
1,3-Dipolar CycloadditionAzide, Cu(I), 70°CTriazolo-pyrimidoquinoline71

X-ray Crystallography :
Diels-Alder adduct shows boat conformation of the new six-membered ring (θ = 112.7°) .

Photochemical Reactions

UV irradiation induces unique transformations:

λ (nm)SolventProductQuantum Yield (Φ)
254MeCN5,8-Quinone via Norrish Type I0.18
365BenzeneC2–S Bond homolysis dimer0.05

Mechanism :
Singlet oxygen (1O2^1\text{O}_2) generation confirmed by trapping with 2,2,6,6-tetramethylpiperidine (ESR) .

Catalytic Cross-Coupling

Palladium-mediated reactions enable structural diversification:

Coupling TypeCatalystProductTOF (h⁻¹)
Suzuki-MiyauraPd(PPh₃)₄5-Aryl derivatives420
SonogashiraPdCl₂/CuI2-Alkynyl analogs380

Optimized Conditions :

  • Suzuki: 1.5 eq aryl boronic acid, K₂CO₃, DMF/H₂O (3:1), 80°C

  • TOF calculated via initial rate method .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences among analogous pyrimido[4,5-b]quinoline derivatives:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Spectral Data (IR, NMR) Reference
Target Compound: 8,8-dimethyl-2-(methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-... 2: SCH3; 5: 3,4,5-(OCH3)3Ph; 8: CH3 C23H27N3O5S 481.55* IR: ~1705 cm⁻¹ (C=O); NMR: δ 3.8–5.1 (aryl-OCH3) Inferred
5-[4-(Methylthio)phenyl]-8,8-dimethyl-... (CAS 801244-12-2) 2: SCH3; 5: 4-(SCH3)Ph; 8: CH3 C20H21N3O3S 383.46 IR: 1643 cm⁻¹ (C=O); NMR: δ 7.2–7.4 (aryl-H)
5-(4-Chlorophenyl)-1,3-dimethyl-... (4b) 2: SCH3; 5: 4-ClPh; 8: CH3 C19H18ClN3O2 355.82 IR: 1705 cm⁻¹ (C=O); NMR: δ 6.65–6.89 (Ar-H)
5-(5-Methyl-2-thienyl)-8,8-dimethyl-... (CAS 631855-00-0) 2: SCH2CH(CH2CH3); 5: 5-Me-thienyl; 8: CH3 C21H25N3O2S2 439.57 IR: 1680–1708 cm⁻¹ (C=O); NMR: δ 3.64 (CH2)

*Note: The target compound’s molar mass is calculated based on its inferred molecular formula.

Key Observations:
  • Steric Influence : Bulkier substituents (e.g., 3-methylbutylsulfanyl in ) reduce reaction yields due to steric hindrance, whereas methylsulfanyl maintains moderate steric demand .
Comparison with Other Derivatives:
Compound Method Catalyst/Solvent Yield Reaction Time Reference
5-(4-Chlorophenyl)-... (4b) Ultrasound-assisted MCR Fe(DS)3 in ethanol 85% 3 hours
5-Aryl-2-(methylthio)-... Conventional MCR H3PW12O40 in ethanol 72–89% 6–8 hours
5-(5-Methylthiophen-2-yl)-... Reflux with DMF-DMA Dioxane/DMF-DMA 70% 4 hours
Key Observations:
  • Catalyst Efficiency : Fe(DS)3 and ultrasound irradiation synergistically enhance reaction rates and yields compared to acid catalysts like H3PW12O40 .
  • Solvent Impact: Ethanol and dioxane are preferred for solubility, but DMF-DMA facilitates cyclization in reflux conditions .

Q & A

Q. What are the standard synthetic routes for preparing pyrimido[4,5-b]quinoline derivatives, and how do reaction conditions influence yield?

Pyrimido[4,5-b]quinoline scaffolds are typically synthesized via cyclocondensation of substituted tetrahydroquinoline precursors with urea or thiourea derivatives. For example, ultrasound-assisted methods using Fe(DS)₃ (iron dodecyl sulfate) as a combined Lewis acid-surfactant catalyst enhance reaction efficiency under mild conditions (50–60°C, 30–40 min), achieving yields of 75–85% . Key factors include solvent polarity (e.g., ethanol vs. DMF), temperature control to avoid side reactions, and catalyst loading (optimized at 10 mol%) .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

  • ¹H/¹³C NMR : Characteristic signals for the 3,4,5-trimethoxyphenyl group appear as singlet protons at δ ~3.8–3.9 ppm (OCH₃) and aromatic carbons at δ ~105–155 ppm. The methylsulfanyl group shows a singlet at δ ~2.5 ppm (S–CH₃) .
  • X-ray crystallography : Triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.8252 Å, b = 10.289 Å) confirm molecular packing and hydrogen-bonding interactions .

Q. What role does the 3,4,5-trimethoxyphenyl substituent play in the compound’s reactivity?

The electron-rich trimethoxyphenyl group enhances π-π stacking interactions in catalytic systems and stabilizes intermediates during cyclization. Its steric bulk may slow down unwanted side reactions, as seen in analogous quinoline derivatives .

Advanced Research Questions

Q. How can statistical experimental design resolve contradictions in catalytic efficiency data for pyrimidoquinoline synthesis?

Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading, sonication time). For instance, a Central Composite Design (CCD) can model non-linear relationships, while ANOVA identifies significant factors (e.g., excess catalyst may reduce yield due to surfactant aggregation) . Contradictions in substituent effects (e.g., notes substituent-independent yields) can be tested via factorial designs comparing electron-donating vs. withdrawing groups .

Q. What computational strategies predict the compound’s solubility and reactivity in diverse solvents?

  • COSMO-RS simulations : Calculate solubility parameters (e.g., in DMSO vs. ethyl acetate) by analyzing sigma profiles and activity coefficients.
  • DFT calculations : Optimize transition-state geometries to assess regioselectivity in nucleophilic attacks (e.g., at the C2 methylsulfanyl group) . Machine learning models trained on analogous quinoline data can further predict reaction outcomes .

Q. How can crystallographic data address discrepancies in reported molecular conformations?

Compare experimental X-ray structures (e.g., ’s triclinic packing) with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. S···π contacts). Discrepancies in torsion angles (e.g., trimethoxyphenyl orientation) may arise from solvent effects during crystallization, which can be minimized using high-vacuum drying .

Q. What methodologies optimize the compound’s purification from complex reaction mixtures?

  • Hybrid chromatography : Combine silica gel (normal phase) with reverse-phase C18 columns to resolve polar byproducts (e.g., unreacted tetrahydroquinoline precursors).
  • Recrystallization : Use methanol/water mixtures (7:3 v/v) to exploit solubility differences, achieving >95% purity (validated via HPLC with UV detection at 254 nm) .

Methodological Notes

  • Contradiction Handling : When substituent effects conflict (e.g., vs. other studies), validate via kinetic studies (e.g., in situ IR monitoring) to track intermediate formation rates .
  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) and blockchain-based audit trails to ensure reproducibility, as recommended in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.